Fmoc-L-Asu(Bzl)-OH

Solid-Phase Peptide Synthesis Protecting Group Strategy Acid Lability

This Fmoc-L-Asu(Bzl)-OH (≥98%) is engineered for Fmoc-SPPS, providing stable orthogonal benzyl ester protection that withstands TFA cleavage. Its enhanced solubility in DMF and DCM supports automated, microwave-assisted synthesis. The Bzl group enables selective on-resin cyclization or post-assembly conjugation for dicarba peptidomimetics and HDAC inhibitor libraries. Choose this building block for reliable, high-yield peptide engineering.

Molecular Formula C30H31NO6
Molecular Weight 501.6 g/mol
Cat. No. B12854836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Asu(Bzl)-OH
Molecular FormulaC30H31NO6
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H31NO6/c32-28(36-19-21-11-3-1-4-12-21)18-6-2-5-17-27(29(33)34)31-30(35)37-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h1,3-4,7-16,26-27H,2,5-6,17-20H2,(H,31,35)(H,33,34)/t27-/m0/s1
InChIKeyUJMVYYYISHDHDN-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Asu(Bzl)-OH: Orthogonally Protected Aminosuberic Acid for Fmoc-SPPS Peptide Synthesis


Fmoc-L-Asu(Bzl)-OH (CAS: 182059-59-2) is a non-proteinogenic amino acid derivative featuring an Fmoc-protected α-amino group and a benzyl (Bzl) ester-protected ω-carboxylic acid side chain . With a molecular weight of 501.57 g/mol and a C30H31NO6 formula, it is specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS), where the orthogonal protection strategy enables selective, sequential deprotection during chain assembly . The compound is offered commercially at purities of ≥95-98%, supporting its use as a reliable building block for incorporating C8 alkyl spacers or serving as a precursor for dicarba cystine mimetics in bioactive peptide engineering .

Fmoc-L-Asu(Bzl)-OH: Why Simple Aminosuberic Acid Analogs Cannot Be Substituted


The α-aminosuberic acid (Asu) core, a C8 dicarboxylic acid, is a valuable tool in peptide engineering, but its unprotected form (Fmoc-L-Asu-OH) suffers from intramolecular cyclization and side reactions during SPPS, leading to low yields and complex purification [1]. Substitution with alternative side-chain protecting groups—such as t-butyl (OtBu) or allyl (OAll) esters—fundamentally alters the orthogonal deprotection strategy, limiting compatibility with standard Fmoc/tBu SPPS protocols . The Bzl ester in Fmoc-L-Asu(Bzl)-OH is uniquely stable to the acidic conditions used for final peptide cleavage (e.g., TFA), enabling selective, stepwise removal under hydrogenolytic conditions, a property not shared by the acid-labile OtBu group . Furthermore, the benzyl group enhances solubility in organic solvents compared to the unprotected acid, improving coupling efficiency in automated synthesizers .

Quantitative Evidence for Fmoc-L-Asu(Bzl)-OH: Direct Comparisons with Alternative Aminosuberic Acid Derivatives


Orthogonal Deprotection Stability: Benzyl Ester vs. t-Butyl Ester Under Acidic Cleavage Conditions

Fmoc-L-Asu(Bzl)-OH incorporates a benzyl (Bzl) ester side-chain protecting group, which remains stable under the trifluoroacetic acid (TFA) conditions typically used for final peptide cleavage from the resin . In contrast, the t-butyl (OtBu) ester analog (Fmoc-Asu(OtBu)-OH) is acid-labile and would be prematurely removed during TFA cleavage, compromising the desired peptide structure . This orthogonal stability allows the Bzl ester to be selectively removed later by hydrogenolysis, providing a distinct synthetic advantage for constructing peptides requiring a free ω-carboxylic acid for further conjugation or cyclization.

Solid-Phase Peptide Synthesis Protecting Group Strategy Acid Lability

Solubility Enhancement for Automated SPPS: Benzyl Ester vs. Free Carboxylic Acid

The benzyl ester moiety in Fmoc-L-Asu(Bzl)-OH significantly enhances solubility in non-polar organic solvents commonly used in automated peptide synthesizers (e.g., DMF, DCM) . While quantitative solubility data for this specific compound is not publicly available, class-level evidence indicates that benzyl ester-protected amino acids exhibit markedly improved solubility compared to their free carboxylic acid counterparts (e.g., Fmoc-L-Asu-OH), which tend to have limited solubility in organic media . This property facilitates higher coupling efficiency and reduces the risk of precipitation during automated SPPS runs.

Peptide Synthesis Solubility Automated Synthesis

Peptide Coupling Efficiency: Fmoc-Asu(Bzl)-OH vs. Unprotected Asu Derivatives

In Fmoc-based SPPS, the use of side-chain-protected amino acids like Fmoc-L-Asu(Bzl)-OH minimizes unwanted side reactions during coupling steps. A comparative study on the synthesis of α-aminosuccinimide (Asu)-containing peptides demonstrated that optimized conditions using protected Asu derivatives yielded improved product purity and reduced side product formation compared to unprotected Asu-containing sequences [1]. While direct coupling efficiency percentages are not reported for Fmoc-L-Asu(Bzl)-OH specifically, the class-level evidence indicates that side-chain protection is essential for achieving high-yield synthesis of Asu-containing peptides.

Coupling Efficiency SPPS Side-Chain Protection

HDAC Inhibitory Activity: Fmoc-Asu(NHOtBu)-OH vs. Fmoc-Asu(Bzl)-OH as Synthetic Precursors

Fmoc-Asu(NHOtBu)-OH, a derivative with a hydroxamic acid zinc-binding group, exhibits potent HDAC inhibitory activity with an IC50 of 390 nM against the NuRD corepressor complex (HDAC1–MTA1–RBBP4) [1]. In contrast, Fmoc-L-Asu(Bzl)-OH serves as a non-bioactive synthetic intermediate, providing a protected ω-carboxylic acid handle for further functionalization into bioactive moieties like hydroxamic acids. While Fmoc-L-Asu(Bzl)-OH itself is not an HDAC inhibitor, it is a critical precursor for constructing HDAC inhibitor libraries via on-resin modification of the deprotected ω-carboxyl group .

HDAC Inhibition Peptidomimetics Drug Discovery

Recommended Applications for Fmoc-L-Asu(Bzl)-OH Based on Quantitative Evidence


Synthesis of Dicarba Cystine Mimetics and Stabilized Peptide Therapeutics

The orthogonal benzyl ester protection of Fmoc-L-Asu(Bzl)-OH allows for the stepwise construction of dicarba analogs of disulfide-containing peptides [1]. After SPPS assembly, the Bzl ester is selectively removed via hydrogenolysis, revealing the ω-carboxylic acid for on-resin cyclization or conjugation, a strategy employed in the development of metabolically stable peptide therapeutics .

Building Block for Substrate Peptidomimetic Inhibitor (SPI) Libraries Targeting HDAC Enzymes

Fmoc-L-Asu(Bzl)-OH serves as a key precursor for generating HDAC inhibitor libraries. Following SPPS, the deprotected ω-carboxyl group can be functionalized with zinc-binding groups (e.g., hydroxamic acids) to create potent and selective HDAC inhibitors, as demonstrated with structurally related Fmoc-Asu(NHOtBu)-OH (IC50 = 390 nM) [2].

Automated High-Throughput Peptide Synthesis Requiring Enhanced Solubility

The benzyl ester modification in Fmoc-L-Asu(Bzl)-OH improves solubility in DMF and DCM, making it suitable for automated microwave-assisted and high-throughput peptide synthesizers . This property minimizes precipitation and clogging, ensuring consistent coupling efficiency and higher overall yields in large-scale or library-based syntheses .

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